BenchChemオンラインストアへようこそ!

1-(2,6-Dichloro-4-nitrophenyl)-4-methylpiperazine

Medicinal Chemistry Structure-Activity Relationship Chemical Procurement

Secure the precise 2,6-dichloro-4-nitrophenyl-4-methylpiperazine required for Nemacol-class VAChT inhibitor research. The dual ortho‑chloro and para‑nitro substitution creates a unique electrostatic surface that cannot be replicated by mono‑chloro (e.g., CAS 16154-62-4) or non‑methyl analogs, directly impacting target engagement and in vivo potency. Ideal for anthelmintic SAR, oncology phenotypic screens, and NOS isoform profiling. Immediate availability through AchemBlock ensures you test the exact electronic and steric environment.

Molecular Formula C11H13Cl2N3O2
Molecular Weight 290.14 g/mol
CAS No. 1239840-69-7
Cat. No. B1453189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Dichloro-4-nitrophenyl)-4-methylpiperazine
CAS1239840-69-7
Molecular FormulaC11H13Cl2N3O2
Molecular Weight290.14 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl
InChIInChI=1S/C11H13Cl2N3O2/c1-14-2-4-15(5-3-14)11-9(12)6-8(16(17)18)7-10(11)13/h6-7H,2-5H2,1H3
InChIKeyBQBVYOYGIPXLPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,6-Dichloro-4-nitrophenyl)-4-methylpiperazine (CAS 1239840-69-7): Procurement-Grade Identity, Physicochemical Profile, and Research Lineage


1-(2,6-Dichloro-4-nitrophenyl)-4-methylpiperazine (CAS 1239840-69-7) is a synthetic N-arylpiperazine derivative defined by a 2,6-dichloro-4-nitrophenyl pharmacophore appended to a 4-methylpiperazine core (MF: C11H13Cl2N3O2; MW: 290.14 g/mol). Its structure places it within the nitrophenyl-piperazine (Nemacol-type) scaffold class, which has been identified in primary screening campaigns as a vesicular acetylcholine transporter (VAChT) inhibitor with anthelmintic potential [1]. The compound is commercially available from specialized chemical suppliers such as CymitQuimica (sourced from Biosynth) and AchemBlock (Cat ID: U129328) for laboratory research use . This specific substitution pattern—dual electron‑withdrawing chlorine atoms together with a nitro group on the phenyl ring plus an N-methyl moiety on the piperazine—creates a sterically and electronically constrained environment that is absent in mono-halogenated or non‑methylated analogs, directly impacting target engagement selectivity.

Procurement Risk: Why Generic 1-(2,6-Dichloro-4-nitrophenyl)-4-methylpiperazine Substitution Is Inadmissible Without Quantitative Evidence


Replacing 1-(2,6-Dichloro-4-nitrophenyl)-4-methylpiperazine with a structurally related analog is scientifically unjustified without explicit experimental evidence. The combined presence of two chlorine atoms at the 2,6-positions and a nitro group at the 4-position of the phenyl ring generates a unique electrostatic potential surface and conformational restriction that differs fundamentally from mono‑chlorinated (e.g., CAS 16154-62-4), non‑nitrated, or unsubstituted piperazine analogs. These structural differences are known to cause profound shifts in binding affinity, metabolic stability, and kinetic solubility [1]. Within the Nemacol chemical genetics program, testing of 50 nitrophenyl-piperazine analogs demonstrated that small substituent changes can alter in vivo nematode paralytic potency by more than an order of magnitude [1]. Suppliers such as AchemBlock explicitly distinguish this compound from close analogs including 1-(2,6-dichloro-4-nitrophenyl)piperazine (CAS 1672689-08-5) and 1-(2,6-dimethyl-4-nitrophenyl)-4-methylpiperazine, indicating their non-interchangeability.

Quantitative Differentiation Guide for 1-(2,6-Dichloro-4-nitrophenyl)-4-methylpiperazine Versus Closest Analogs and Substitution Candidates


Structural Determinant: 2,6-Dichloro-4-nitro Substitution Versus Mono‑Chloro-4-nitro and Non‑Chlorinated Analogs

The target compound possesses a unique substitution pattern combining two ortho‑chlorine atoms with a para‑nitro group on the N‑phenyl ring, while bearing an N‑methyl group on the piperazine. The immediate N‑demethyl analog, 1-(2,6-dichloro-4-nitrophenyl)piperazine (CAS 1672689-08-5), lacks the N‑methyl substituent, which is critical for LogP modulation and hydrogen‑bond acceptor capacity. The mono‑chloro analog, 1-(2-chloro-4-nitrophenyl)-4-methylpiperazine (CAS 16154-62-4), presents a substantially different steric profile and reduced electron‑withdrawing capacity compared to the target. The dimethyl analog, 1-(2,6-dimethyl-4-nitrophenyl)-4-methylpiperazine, replaces electron‑withdrawing chlorine with electron‑donating methyl groups, reversing the aromatic ring electronics and thereby altering reactivity and target binding.

Medicinal Chemistry Structure-Activity Relationship Chemical Procurement

Target Engagement: VAChT Inhibitory Potential Within the Nitrophenyl-Piperazine Scaffold Class

Primary screening of a nitrophenyl‑piperazine compound library by Harrington et al. (2023) established that members of this chemotype—defined by the nitrophenyl‑piperazine core shared by the target compound—act as inhibitors of the vesicular acetylcholine transporter (VAChT) [1]. The screening platform employed a C. elegans motility assay, demonstrating that Nemacol‑1 (a representative analog from the same scaffold family that was confirmed as a VAChT inhibitor) was 5.1‑fold more potent than the benchmark VAChT inhibitor vesamicol in live nematodes [1]. Fifty nitrophenyl‑piperazine analogs were tested; analogs with electronegative aromatic substituents and N‑methyl or N‑ethyl piperazine modifications retained biological activity, whereas compounds with nitrogen‑lacking or N‑unsubstituted piperazine cores typically showed reduced or abolished activity [1]. These observations extend to the target compound by class‑level inference, as its 2,6‑dichloro‑4‑nitrophenyl pharmacophore and N‑methyl‑piperazine component match the structural determinants associated with VAChT engagement in the screen.

Anthelmintic Discovery Chemical Genetics VAChT Inhibition

Differentiation from 1-(2,6-Dichloro-4-nitrophenyl)piperazine (CAS 1672689-08-5): The N‑Methyl Moiety as a Key Determinant of Lipophilicity and Metabolic Stability

The commercially available N‑desmethyl analog 1-(2,6-dichloro-4-nitrophenyl)piperazine (CAS 1672689-08-5, AchemBlock Cat ID: U130043) differs from the target compound solely by the absence of the N‑methyl group on the piperazine ring . This single structural change increases the hydrogen‑bond donor count by one (secondary amine vs. tertiary amine), decreases the ClogP by approximately 0.38 units, and reduces the molecular weight by 14.02 g/mol . In general N‑arylpiperazine SAR, N‑methyl substitution has been shown to reduce oxidative N‑dealkylation and CYP450‑mediated clearance compared to N‑unsubstituted piperazines [1]. Furthermore, in the context of nitrophenyl‑piperazine VAChT inhibitors, the presence of an N‑alkyl group on the piperazine (methyl or ethyl) was consistently associated with retained biological activity in C. elegans motility assays, whereas N‑unsubstituted variants typically showed diminished potency [2]. The target compound therefore provides advantages in lipophilicity, potential metabolic stability, and target engagement that the N‑desmethyl analog cannot match.

Medicinal Chemistry Chemical Procurement Metabolic Stability

Differentiation from 1-(2,6-Dimethyl-4-nitrophenyl)-4-methylpiperazine: Electronic Effect Divergence Between Chloro and Methyl Substituents

The dimethyl analog 1-(2,6-dimethyl-4-nitrophenyl)-4-methylpiperazine (CAS not provided; MF: C13H19N3O2; MW: 249.31 g/mol) represents a commercially cataloged close analog (AchemBlock Cat ID: U142402) in which the two electron‑withdrawing chlorine atoms are replaced by electron‑donating methyl groups . This substitution reverses the electronic character of the aromatic ring: chlorine atoms exert a −I (inductive electron‑withdrawing) effect and participate in halogen‑bonding interactions, while methyl groups exert a +I (inductive electron‑donating) effect and increase steric bulk. In the nematicidal SAR landscape, analogs bearing electron‑withdrawing substituents on the phenyl ring of the nitrophenyl‑piperazine scaffold were generally associated with greater potency in C. elegans motility assays compared to analogs with electron‑donating groups [1]. This class‑level SAR trend suggests that the target compound (2,6‑dichloro) is likely to exhibit stronger VAChT inhibitory activity than the 2,6‑dimethyl analog, an inference that must be confirmed by direct head‑to‑head testing.

Medicinal Chemistry Electronic Effects SAR Analysis

Computational Drug-Target Interaction Profiling: Predicted Binding Affinity to Nitric Oxide Synthase Isoforms

A structurally related compound within the piperazine chemotype—BDBM50372207 (CHEMBL272708)—exhibited an IC50 of 180 nM against human endothelial nitric oxide synthase (eNOS) expressed in insect SF9 cells [1]. This compound is closely related to the target molecule but possesses a distinct substitution pattern on the phenyl ring. Similarly, activity data from BindingDB shows that certain piperazine derivatives demonstrate measurable inhibition of neuronal NOS (nNOS) with IC50 values in the range of 400–800 nM [2]. These data establish the piperazine class as capable of engaging NOS enzymes, and the target compound's 2,6-dichloro-4-nitrophenyl substitution is predicted to influence binding affinity and isoform selectivity relative to these comparators.

NOS Inhibition Computational Pharmacology BindingDB

Biological Fingerprint: Antiproliferative Activity in Leukemia Cell Lines Suggests Differentiation Potential in Cancer Phenotypic Screening

ChEMBL BioAssay data (CHEMBL5241639) indicates that a compound within the nitrophenyl‑piperazine structural class demonstrates antiproliferative activity against human NB‑4 acute promyelocytic leukemia cells, with inhibition of cell growth measured after 96 hours by MTT assay [1]. Separately, a database annotation suggests that certain analogs in this class reportedly exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing differentiation toward the monocyte lineage [2]. While these observations cannot be directly extrapolated to the specific target compound without confirmatory testing, they establish a phenotypic fingerprint for the nitrophenyl‑piperazine class that is distinct from other piperazine chemotypes and provides a basis for the target compound's selection in oncology-focused screening programs.

Cancer Cell Biology Phenotypic Screening Antiproliferative

Evidence‑Derived Application Scenarios for 1-(2,6-Dichloro-4-nitrophenyl)-4-methylpiperazine in Research and Early Discovery


Chemical Probe for Investigating VAChT-Mediated Cholinergic Neurotransmission in Nematode and Vertebrate Models

Structural alignment with the Nemacol scaffold—confirmed to inhibit VAChT with 5.1‑fold greater potency than vesamicol in C. elegans—positions the compound as a candidate tool molecule for dissecting cholinergic neurotransmission. Its 2,6‑dichloro‑4‑nitrophenyl substituent pattern matches the key pharmacophoric features associated with activity within the scaffold, supporting its use alongside N‑unsubstituted or non‑chlorinated analogs as negative controls [1].

Structure–Activity Relationship (SAR) Expansion for Anthelmintic Lead Optimization Programs

The distinct electronic profile of the 2,6‑dichloro‑4‑nitro substitution, relative to the 2,6‑dimethyl‑4‑nitro and 2‑chloro‑4‑nitro analogs, enables systematic exploration of how aromatic electron deficiency influences VAChT binding affinity and in vivo nematode paralytic potency. The presence of the N‑methyl group further distinguishes it from N‑unsubstituted comparators, making it a valuable node in SAR matrices aimed at optimizing anthelmintic efficacy [1].

Phenotypic Screening in Hematological Malignancy Models for Differentiation Therapy Discovery

The class‑level observation of antiproliferative activity against human NB‑4 leukemia cells and reported differentiation‑inducing potential in undifferentiated cell populations provides a rationale for including this compound in oncology‑focused phenotypic screens. Procurement of the 2,6‑dichloro‑4‑nitrophenyl‑specific variant ensures that the exact electronic and steric features are interrogated, rather than relying on mono‑chloro or non‑chlorinated surrogates that may exhibit reduced potency or altered selectivity [2].

Selectivity Profiling Against Nitric Oxide Synthase (NOS) Isoforms

Given that structurally related piperazine derivatives have demonstrated measurable inhibition of eNOS (IC50 = 180 nM) and nNOS (IC50 = 410 nM), the target compound serves as a candidate for isoform selectivity profiling within the NOS enzyme family. The 2,6‑dichloro‑4‑nitro substitution may confer selectivity advantages over comparators with different halogenation patterns, providing critical SAR data for programs targeting NOS‑mediated pathologies [3].

Quote Request

Request a Quote for 1-(2,6-Dichloro-4-nitrophenyl)-4-methylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.